molecular formula C5H6N4O2 B1621157 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide CAS No. 98021-39-7

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No. B1621157
CAS RN: 98021-39-7
M. Wt: 154.13 g/mol
InChI Key: FWYQISBPGSZFSA-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound with the molecular weight of 154.13 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, which include 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 N hydrazine, and 1 hydrazone .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a melting point of 236-237 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide and its derivatives serve as pivotal intermediates in organic synthesis. Mishra et al. (2010) reported the synthesis of a structurally related compound through the reaction of β-benzoylpropionic acid and carbohydrazide, showcasing the versatility of carbohydrazides in synthesizing complex molecules (Mishra, Ravinesh, Siddiqui, A., Kumar, R., & Kumar, Suresh, 2010). This method underscores the importance of such compounds in creating diverse molecular architectures.

Catalysis

Qi et al. (2015) explored the role of carbon nanotubes as catalysts in fuel cells using carbohydrazide-based fuels. This study highlights the potential of this compound in energy applications, particularly as a safer alternative to hydrazine in fuel cell technologies (Qi, Ji et al., 2015).

Antimicrobial Activity

Research on heterocyclic carbohydrazides has shown potential in developing new antimicrobial agents. Mansour et al. (2003) investigated heterocyclic carbohydrazides and related compounds, identifying some with promising anticancer activity (Mansour, A. K., Eid, M. M., & Khalil, N., 2003). Similarly, Shaker and Marzouk (2016) explored the synthesis of cytotoxic heterocyclic compounds from a (pyridazinyl)acetate derivative, highlighting the role of carbohydrazide derivatives in generating biologically active compounds with potential cancer treatment applications (Shaker, S. & Marzouk, M. I., 2016).

Safety and Hazards

The safety information available indicates that 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is associated with a warning signal word and GHS07 pictograms . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Mode of Action

This compound interacts with its target, JNK2, by binding selectively to it . This interaction results in the inhibition of JNK2, which in turn leads to a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, the compound prevents the activation of the NF-κB/MAPK pathway, which is known to play a key role in the inflammatory response .

Pharmacokinetics

The compound has good bioavailability, with a reported value of 30.74% . This suggests that a significant proportion of the compound is able to reach the systemic circulation and exert its therapeutic effects .

Result of Action

The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway result in a decrease in the release of pro-inflammatory cytokines . This leads to a reduction in inflammation, which can be beneficial in the treatment of conditions such as acute lung injury and sepsis .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of a compound

Biochemical Analysis

Biochemical Properties

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known for their reactivity with carbonyl compounds. The nature of these interactions often involves the formation of hydrazone linkages, which can influence the activity of the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes .

properties

IUPAC Name

6-oxo-1H-pyridazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYQISBPGSZFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365666
Record name 6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98021-39-7
Record name 6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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